4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Organic Synthesis Cross-Coupling Palladium Catalysis

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a brominated triazole derivative with the molecular formula C4H6BrN3 and a molecular weight of 176.01 g/mol. This heterocyclic compound features a 1,2,3-triazole ring substituted with a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, conferring specific electronic and steric properties.

Molecular Formula C4H6BrN3
Molecular Weight 176.01 g/mol
CAS No. 942060-54-0
Cat. No. B1526626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-dimethyl-2H-1,2,3-triazole
CAS942060-54-0
Molecular FormulaC4H6BrN3
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1Br)C
InChIInChI=1S/C4H6BrN3/c1-3-4(5)7-8(2)6-3/h1-2H3
InChIKeyFFQGJCDYFLYVPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (CAS 942060-54-0) - Brominated Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


4-Bromo-2,5-dimethyl-2H-1,2,3-triazole is a brominated triazole derivative with the molecular formula C4H6BrN3 and a molecular weight of 176.01 g/mol . This heterocyclic compound features a 1,2,3-triazole ring substituted with a bromine atom at the 4-position and methyl groups at the 2- and 5-positions, conferring specific electronic and steric properties . It is commercially available in research-grade purity (typically ≥95%) and is widely utilized as a versatile building block in organic synthesis, particularly for cross-coupling reactions to generate poly-substituted triazole scaffolds for medicinal chemistry and materials science applications .

Substitution Pitfalls: Why 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (942060-54-0) is Not Interchangeable with Unsubstituted or Other Halogenated Triazoles


In procurement for research and development, substituting 4-bromo-2,5-dimethyl-2H-1,2,3-triazole with a different halogenated triazole (e.g., 4-chloro, 4-iodo) or an unsubstituted triazole is scientifically invalid. The specific substitution pattern dictates reactivity in cross-coupling reactions, as the bromine atom at the 4-position is strategically positioned for regioselective transformations, while the 2- and 5-methyl groups influence electronic density and steric hindrance [1]. Class-level evidence indicates that 4-bromo-1,2,3-triazoles undergo efficient Suzuki-Miyaura coupling, whereas analogous chloro derivatives exhibit reduced reactivity and iodo derivatives, while more reactive, may introduce unwanted side reactions or require different catalytic systems [2]. Furthermore, the presence of methyl groups alters the compound's lipophilicity (LogP ~0.98) compared to the unsubstituted 4-bromo-2H-1,2,3-triazole (XLogP3 0.6), impacting purification and downstream formulation [3]. Using an incorrect analog risks failed syntheses, lower yields, and compromised compound library integrity.

Quantitative Differentiation: Head-to-Head Reactivity and Physicochemical Data for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (942060-54-0)


Suzuki-Miyaura Cross-Coupling Reactivity: 4-Bromo vs. 4-Chloro vs. 4-Iodo Triazole Scaffolds

In solvent-free Suzuki-Miyaura cross-coupling reactions, 4-bromo-1,2,3-triazoles exhibit high reactivity with pinacol arylboronates, yielding fully substituted triazoles efficiently [1]. While 4-iodo-triazoles are also highly reactive, they can be prone to homocoupling side reactions and may require lower temperatures or different catalysts to control selectivity [2]. In contrast, 4-chloro-triazoles are significantly less reactive under standard Suzuki conditions, often requiring specialized ligands or harsher conditions to achieve comparable yields [3]. The 4-bromo derivative therefore occupies a critical 'sweet spot' for reliable, high-yielding coupling without the excess reactivity of iodine.

Organic Synthesis Cross-Coupling Palladium Catalysis

Regioselective N-2 Alkylation: 4-Bromo Group as a Directing Group for Controlled Functionalization

The presence of a bromine atom at the 4-position is not merely a leaving group for coupling; it acts as a powerful regiochemical director. In the alkylation of NH-1,2,3-triazoles, the 4-bromo substituent directs the incoming alkyl group exclusively to the N-2 position [1]. This is a critical differentiator from non-brominated triazoles, which often yield mixtures of N-1 and N-2 alkylated products, complicating purification and reducing yield of the desired isomer. The 2,5-dimethyl substitution pattern further locks in this regioselectivity by blocking alternative reactive sites, ensuring a single, predictable outcome.

Regioselective Synthesis Heterocyclic Chemistry Alkylation

Lipophilicity (LogP) Tuning via Methyl Substitution: A Quantitative Comparison with Unsubstituted 4-Bromo Triazole

The calculated LogP (octanol-water partition coefficient) for 4-bromo-2,5-dimethyl-2H-1,2,3-triazole is reported as 0.98 by Hit2Lead and 0.886 by multiple computational sources [1]. In contrast, the unsubstituted 4-bromo-2H-1,2,3-triazole has a significantly lower computed XLogP3 of 0.6 [2]. This difference of ~0.3-0.4 log units represents a 2- to 2.5-fold increase in lipophilicity, a substantial shift that directly impacts membrane permeability, solubility, and metabolic stability in drug discovery contexts. The methyl groups provide a predictable, quantifiable increase in hydrophobicity without adding substantial molecular weight.

Physicochemical Properties Lipophilicity Drug Design

Physical State and Handling: Liquid Form at Room Temperature for Improved Weighing and Dispensing

Technical datasheets from commercial suppliers indicate that 4-bromo-2,5-dimethyl-2H-1,2,3-triazole is a liquid at ambient temperature . This is in stark contrast to many related halogenated heterocycles, such as the unsubstituted 4-bromo-1H-1,2,3-triazole which is a solid with a melting point of 98-99 °C . The liquid state eliminates issues associated with solid dispensing, such as static cling, inconsistent packing density, and the need for tedious scraping of solid reagents from weighing vessels. This translates directly to improved weighing accuracy, faster compound handling, and better reproducibility in high-throughput experimentation and automated synthesis platforms.

Laboratory Handling Physical Properties Weighing Accuracy

High-Impact Application Scenarios for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole (942060-54-0) in Drug Discovery and Chemical Development


Medicinal Chemistry: Synthesis of Focused Libraries of 2,4,5-Trisubstituted Triazoles for Kinase Inhibition

The compound serves as an ideal starting material for generating diverse libraries of 2,4,5-trisubstituted triazoles via a two-step sequence: regioselective N-2 alkylation followed by Suzuki-Miyaura cross-coupling [1][2]. The N-2 alkylation, directed by the 4-bromo group, ensures a single isomer, while the bromine atom provides a reliable handle for introducing aryl or heteroaryl diversity at the 4-position. This is particularly valuable in kinase drug discovery, where 1,2,3-triazoles are explored as hinge-binding motifs or linker elements.

Materials Chemistry: Building Block for Conjugated Polymers and Organic Electronic Materials

The ability to efficiently couple the 4-bromo-2,5-dimethyl-2H-1,2,3-triazole with aryl boronic acids via solvent-free Suzuki reactions [2] makes it a useful monomer for constructing π-conjugated polymers and small-molecule organic semiconductors. The electron-deficient triazole core can modulate the electronic properties of the resulting material, while the methyl groups enhance solubility in organic solvents, facilitating solution processing and characterization.

Automated Parallel Synthesis: A Liquid Reagent for High-Throughput Experimentation (HTE)

Due to its liquid physical state at room temperature , this compound is exceptionally well-suited for use in automated liquid handling systems and high-throughput experimentation (HTE) workflows. It can be accurately dispensed as a neat liquid into 96-well or 384-well plates, eliminating the need for preparing stock solutions and the associated errors. This property significantly enhances the efficiency and reproducibility of large-scale library synthesis and reaction condition screening campaigns.

Agrochemical Research: Intermediate for Novel Fungicide or Herbicide Candidates

Triazole derivatives are a well-established scaffold in the agrochemical industry (e.g., tebuconazole, propiconazole). The 4-bromo-2,5-dimethyl-2H-1,2,3-triazole provides a convenient and versatile entry point into novel triazole-based structures with potential fungicidal or herbicidal activity . The bromine and methyl substitution pattern offers a unique combination of reactivity and physicochemical properties (lipophilicity) that can be fine-tuned through subsequent derivatization to optimize bioactivity and environmental fate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,5-dimethyl-2H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.